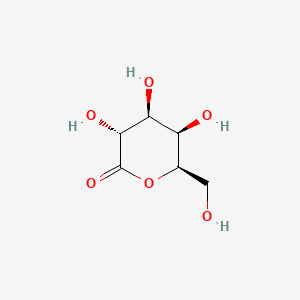

D-galactonolactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Galactopyranosyl-1-On is a derivative of galactose, a monosaccharide sugar that is a constituent of lactose. This compound is significant in various biochemical processes and has applications in multiple fields, including food science, pharmaceuticals, and biotechnology. Its structure consists of a galactose molecule in its pyranose form, which is a six-membered ring with five carbon atoms and one oxygen atom.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von D-Galactopyranosyl-1-On erfolgt in der Regel durch Oxidation von D-Galactose. Ein gängiges Verfahren ist die Verwendung von Galactoseoxidase, einem Enzym, das die primäre Alkoholgruppe von D-Galactose spezifisch zu dem entsprechenden Aldehyd, D-Galactopyranosyl-1-On, oxidiert . Diese Reaktion wird normalerweise in einer wässrigen Pufferlösung bei einem pH-Wert von etwa 7,0 und bei Raumtemperatur durchgeführt.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von D-Galactopyranosyl-1-On im größeren Maßstab unter Verwendung von Bioreaktoren durchgeführt werden, in denen Galactoseoxidase an einen festen Träger immobilisiert ist. Dies ermöglicht eine kontinuierliche Produktion und eine einfache Trennung des Enzyms vom Produkt. Die Reaktionsbedingungen werden optimiert, um eine maximale Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: D-Galactopyranosyl-1-On durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Eine weitere Oxidation kann die Aldehydgruppe in eine Carbonsäure umwandeln.

Reduktion: Die Aldehydgruppe kann zu einem primären Alkohol reduziert werden.

Substitution: Die Aldehydgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, um verschiedene Derivate zu bilden.

Gängige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Salpetersäure können unter sauren Bedingungen verwendet werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind gängige Reduktionsmittel, die unter milden Bedingungen eingesetzt werden.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen mit der Aldehydgruppe reagieren, um Imine bzw. Thioether zu bilden.

Hauptprodukte:

Oxidation: Galacturonsäure.

Reduktion: D-Galactopyranosylalkohol.

Substitution: Verschiedene Imine und Thioether, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Metabolic Studies

D-Galactonolactone plays a crucial role in the metabolic pathways of galactose. Studies have shown that it serves as an intermediate in the conversion of galactose to galactonate, which is then further metabolized in various organisms. For instance, rats fed a high-galactose diet excrete galactonate and accumulate this compound in tissues such as the liver and kidney, indicating its involvement in metabolic processes .

1.2 Enzyme Interaction

Research has highlighted the interaction of this compound with enzymes such as beta-galactosidase. It acts as a substrate analog, influencing enzyme kinetics and binding affinities. For example, competitive inhibition studies have demonstrated that this compound binds poorly to substituted enzymes compared to wild-type enzymes, suggesting its potential use in studying enzyme mechanisms and developing inhibitors .

Synthetic Chemistry Applications

2.1 Chiral Building Block

This compound is recognized for its utility as a chiral building block in synthetic organic chemistry. It has been employed in the synthesis of various complex molecules, including carnitine and hydroxylated azepanes. The compound's ability to undergo reactions under environmentally friendly conditions makes it an attractive option for sustainable chemistry .

2.2 Synthesis of Galactofuranosides

The oxidation of D-galactose to yield this compound has been developed as a method for preparing key building blocks for galactofuranosides, which are important in glycoscience and medicinal chemistry . This application underscores the compound's significance in generating biologically relevant molecules.

Medicinal Chemistry Applications

3.1 Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic effects, particularly in cancer research. Its role in modulating cellular pathways may contribute to anticancer activity by influencing apoptosis and cell proliferation . Additionally, studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .

3.2 Drug Development

The compound's interactions with biological targets have prompted research into its use as a lead compound for drug development. Its ability to act as an inhibitor or modulator of specific enzymes positions it as a valuable candidate for developing new therapeutic agents targeting metabolic disorders or cancer .

Case Studies

Wirkmechanismus

The primary mechanism of action of D-Galactopyranosyl-1-On involves its role as a substrate for various enzymes. For example, galactose oxidase catalyzes the oxidation of D-Galactopyranosyl-1-On to produce hydrogen peroxide and D-Galactopyranosyl acid. This reaction is crucial in various metabolic pathways and can be used to generate reactive oxygen species for studying oxidative stress in cells .

Vergleich Mit ähnlichen Verbindungen

D-Glucopyranosyl-1-On: Similar in structure but derived from glucose.

D-Mannopyranosyl-1-On: Derived from mannose and has similar chemical properties.

Uniqueness: D-Galactopyranosyl-1-On is unique due to its specific role in galactose metabolism and its ability to form stable derivatives through various chemical reactions. Its applications in biotechnology and medicine also distinguish it from other similar compounds .

Biologische Aktivität

D-Galactonolactone is a cyclic ester derived from D-galactose, playing a significant role in various biological processes. Its primary relevance is observed in the metabolic pathways involving galactose, particularly in its conversion to ascorbic acid (vitamin C) and its implications in galactose metabolism disorders. This article explores the biological activity of this compound, including its enzymatic interactions, metabolic pathways, and clinical significance.

Metabolic Pathway

This compound is produced through the oxidation of D-galactose by the enzyme NAD+-dependent galactose dehydrogenase (EC 1.1.1.48). This reaction is crucial in the metabolic pathway that leads to the synthesis of ascorbic acid:

The subsequent hydrolysis of this compound by lactonase results in D-galactonate, which can enter various metabolic pathways, including the Krebs cycle for energy production .

Galactonolactone Dehydrogenase (GALDH)

GALDH plays a pivotal role in the conversion of this compound to L-ascorbic acid. Studies have shown that GALDH activity is sensitive to oxidative stress, which can lead to enzyme inactivation. The presence of this compound has been found to protect GALDH from thiol modification, thereby enhancing its stability and activity under oxidative conditions .

Table 1: GALDH Activity Under Different Conditions

| Treatment | Relative Activity (%) | Modification Type |

|---|---|---|

| Control | 100 | None |

| H₂O₂ (1 h) | 24 | Sulfinic acid |

| H₂O₂ (3 h) | 1.4 | Sulfonic acid |

| H₂O₂ + DTT (3 h) | 6.9 | Not determined |

| H₂O₂/GSH | 0.3 | Glutathionylation |

This table illustrates how oxidative stress affects GALDH activity, highlighting the protective role of this compound .

Galactosemia

This compound's significance is particularly evident in patients with galactosemia , a genetic disorder affecting galactose metabolism due to deficiencies in specific enzymes such as galactose-1-phosphate uridylyltransferase (GALT). In these patients, elevated levels of this compound and its metabolites, such as galactonate, are observed. Research indicates that individuals with GALT deficiency excrete significantly higher amounts of galactonate when subjected to a galactose load compared to healthy subjects .

Case Study: Urinary Excretion of Galactonate

A study involving infants and adults with GALT deficiency revealed that they excreted large amounts of urinary galactonate, which decreased upon implementing a lactose-free diet. This finding underscores the importance of monitoring this compound and related metabolites in managing galactosemia .

Eigenschaften

CAS-Nummer |

15892-28-1 |

|---|---|

Molekularformel |

C6H10O6 |

Molekulargewicht |

178.14 g/mol |

IUPAC-Name |

(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |

InChI-Schlüssel |

PHOQVHQSTUBQQK-MGCNEYSASA-N |

SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.